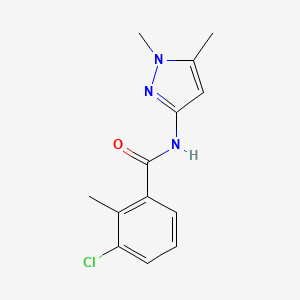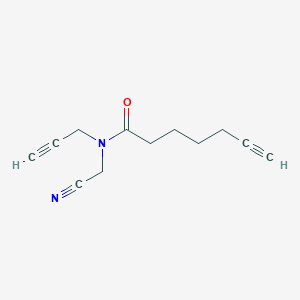![molecular formula C20H27N3O B6625485 [3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol](/img/structure/B6625485.png)
[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol, commonly known as EPM, is a chemical compound that has gained significant attention in the field of scientific research. This molecule is a selective and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis. EPM has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.
Mécanisme D'action
EPM selectively inhibits the activity of [3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol, which is a negative regulator of insulin signaling. By inhibiting [3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol, EPM can enhance insulin signaling and improve glucose homeostasis. [3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol also plays a role in the regulation of other signaling pathways, including leptin and growth hormone signaling, and EPM may have additional effects on these pathways.
Biochemical and Physiological Effects:
EPM has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. EPM also reduces hepatic glucose production by inhibiting gluconeogenesis and glycogenolysis. In addition, EPM can improve lipid metabolism by reducing triglyceride levels and increasing HDL cholesterol levels. These effects are mediated by the inhibition of [3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol and the enhancement of insulin signaling.
Avantages Et Limitations Des Expériences En Laboratoire
EPM has several advantages for lab experiments, including its high potency and selectivity for [3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol, its well-characterized mechanism of action, and its potential as a therapeutic agent for metabolic disorders. However, EPM also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high doses. These limitations must be taken into account when designing experiments with EPM.
Orientations Futures
There are several future directions for research on EPM. One area of interest is the development of more potent and selective [3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol inhibitors based on the structure of EPM. Another area of research is the investigation of the effects of EPM on other signaling pathways, such as leptin and growth hormone signaling. Additionally, the potential therapeutic effects of EPM in clinical trials for the treatment of type 2 diabetes and other metabolic disorders should be explored. Finally, the safety and toxicity of EPM at different doses and in different populations should be further investigated.
Méthodes De Synthèse
The synthesis of EPM involves a multi-step process that starts with the reaction of 4-ethylpiperazine with 2-bromo-1-(4-methylphenyl)ethanone to form the intermediate compound 2-(4-ethylpiperazin-1-yl)-1-(4-methylphenyl)ethanone. This intermediate is then reacted with 3-bromoaniline to yield the final product, EPM. The synthesis of EPM has been reported in several research articles, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Applications De Recherche Scientifique
EPM has been extensively studied in preclinical models of type 2 diabetes and metabolic disorders. In vitro and in vivo studies have demonstrated that EPM can enhance insulin sensitivity, improve glucose uptake, and reduce hepatic glucose production. EPM has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity and hyperlipidemia. These findings suggest that EPM has potential as a therapeutic agent for the treatment of metabolic disorders.
Propriétés
IUPAC Name |
[3-[[2-(4-ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-2-22-10-12-23(13-11-22)20-9-4-3-7-18(20)15-21-19-8-5-6-17(14-19)16-24/h3-9,14,21,24H,2,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWGORHWBNHYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC=C2CNC3=CC=CC(=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6625411.png)
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625417.png)
![N-(3-chlorophenyl)-2-[methyl-(4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetamide](/img/structure/B6625436.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6625443.png)
![Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone](/img/structure/B6625449.png)
![N-(3-chlorophenyl)-2-[[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-methylamino]acetamide](/img/structure/B6625457.png)

![Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate](/img/structure/B6625474.png)
![1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone](/img/structure/B6625493.png)

![[4-(3-Bromophenyl)piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6625502.png)
![[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol](/img/structure/B6625508.png)
![4-[1-(3,6-Dimethylpyrazin-2-yl)piperidin-4-yl]oxybenzonitrile](/img/structure/B6625519.png)
![(4-Chlorophenyl)-[4-[3-(hydroxymethyl)anilino]piperidin-1-yl]methanone](/img/structure/B6625534.png)